![molecular formula C12H14ClF3N2 B13542608 {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, attached to a cyclopentylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Cyclopentylmethanamine Attachment: The cyclopentylmethanamine moiety is introduced via nucleophilic substitution reactions, often using cyclopentylamine as a starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can be performed on the pyridine ring or the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile.
Applications De Recherche Scientifique
Chemistry
In chemistry, {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for developing new drugs, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. The cyclopentylmethanamine moiety may also play a role in its overall biological activity by influencing its pharmacokinetics and distribution within the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanol
- {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}amine
Uniqueness
The unique combination of the chloro, trifluoromethyl, and cyclopentylmethanamine groups in {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine distinguishes it from similar compounds. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H14ClF3N2 |
|---|---|
Poids moléculaire |
278.70 g/mol |
Nom IUPAC |
[1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl]methanamine |
InChI |
InChI=1S/C12H14ClF3N2/c13-10-9(11(7-17)3-1-2-4-11)5-8(6-18-10)12(14,15)16/h5-6H,1-4,7,17H2 |
Clé InChI |
HRELLJMJVYQILC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CN)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)

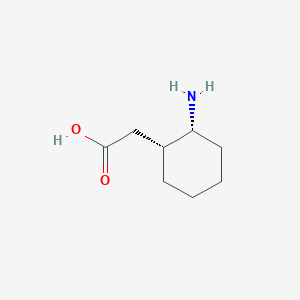
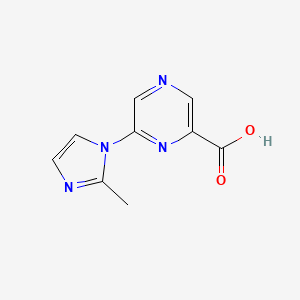
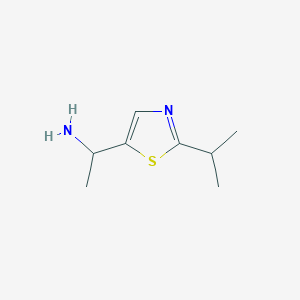
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
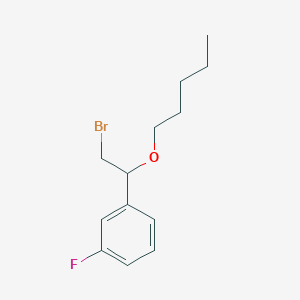
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
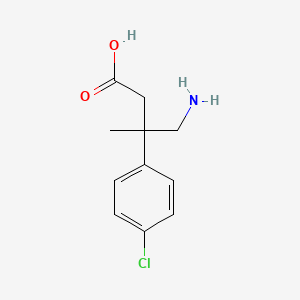
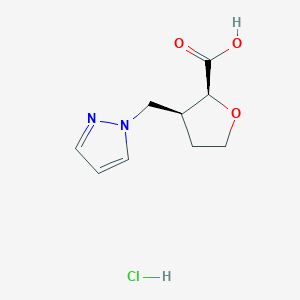
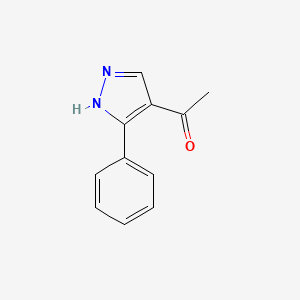
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
